

# Understanding the structure and properties of GSK-843

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the RIPK3 Inhibitor GSK-843

This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of **GSK-843**, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the modulation of necroptosis and apoptosis.

# **Core Structure and Chemical Properties**

**GSK-843** is a small molecule inhibitor belonging to a class of compounds identified for their high affinity and selectivity for the RIPK3 kinase domain.[1] Its chemical and physical properties are summarized below.

### **Chemical Identifiers**



| Identifier        | Value                                                                                  |  |
|-------------------|----------------------------------------------------------------------------------------|--|
| IUPAC Name        | 3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine |  |
| CAS Number        | 1601496-05-2[2]                                                                        |  |
| Molecular Formula | C19H15N5S2[2][3]                                                                       |  |
| Molecular Weight  | 377.49 g/mol [2] (377.1 Da[3])                                                         |  |
| SMILES            | Cc1cc(-c2cnc(N)c3c(-<br>c4ccc5scnc5c4)csc23)n(C)n1[4]                                  |  |
| InChI Key         | BPKSNNJTKPIZKR-UHFFFAOYSA-N[2][4]                                                      |  |

**Physicochemical and Pharmacological Properties** 

| Property                     | Value                     | Source    |
|------------------------------|---------------------------|-----------|
| Appearance                   | White to beige powder     | [2]       |
| Solubility                   | Soluble in DMSO (2 mg/mL) | [2]       |
| RIPK3 Binding IC50           | 8.6 nM                    | [1][4][5] |
| RIPK3 Kinase Inhibition IC50 | 6.5 nM                    | [1][4][5] |
| Wildman-Crippen Log P        | 2.8                       | [3]       |
| Storage Temperature          | 2-8°C                     | [2]       |

### **Mechanism of Action**

**GSK-843** is a potent, ATP-competitive inhibitor of RIPK3 kinase activity.[2] Its primary mechanism involves blocking the signaling cascade of necroptosis, a form of programmed cell death. However, its effects are concentration-dependent, exhibiting a dual role in regulating cell fate.

# **Inhibition of Necroptosis**



In the necroptosis pathway, stimuli such as TNF-α (in the presence of caspase inhibitors) lead to the activation of RIPK1 and its subsequent interaction with RIPK3. This forms a functional amyloid-like complex known as the necrosome.[6] Activated RIPK3 then phosphorylates its substrate, the Mixed Lineage Kinase Domain-like protein (MLKL), leading to MLKL oligomerization, translocation to the plasma membrane, and eventual cell lysis.[6]

**GSK-843** directly binds to the ATP-binding pocket of the RIPK3 kinase domain, preventing its autophosphorylation and subsequent activation.[7] This action effectively halts the necroptotic cascade and protects cells from this form of death.[1] **GSK-843** has been shown to inhibit necroptosis induced by various stimuli, including TNF, TLR3 ligands, and viral DAI.[1]

# **Induction of Apoptosis**

Paradoxically, at higher concentrations (typically >3  $\mu$ M), **GSK-843** can induce apoptosis.[5][7] This occurs because the binding of **GSK-843** to RIPK3, while inhibiting its kinase activity, promotes a conformational change in the protein.[7][8] This altered conformation facilitates the recruitment of RIPK1, FADD (Fas-Associated Death Domain), and Caspase-8, leading to the assembly of a pro-apoptotic complex sometimes referred to as a "ripoptosome".[1][9] The activation of Caspase-8 within this complex initiates the apoptotic cascade.[1][9] This on-target toxicity has been a limiting factor for the in vivo application of **GSK-843** and related compounds.[7]

### **Signaling Pathway Visualization**

The dual mechanism of **GSK-843** is illustrated in the following diagram.





Click to download full resolution via product page

Caption: Dual mechanism of GSK-843 in cell death pathways.

# **Key Experimental Protocols**



The following sections detail the methodologies for key experiments used to characterize **GSK-843**.

# **Biochemical Assays**

This assay measures the binding affinity of **GSK-843** to the recombinant human RIPK3 kinase domain.

- Principle: A fluorescently labeled tracer that binds to the RIPK3 kinase domain is displaced by the inhibitor, leading to a decrease in fluorescence polarization.
- Protocol:
  - Recombinant human RIPK3 kinase domain (e.g., amino acids 1-328) is incubated with a fluorescent tracer.
  - Serial dilutions of GSK-843 are added to the mixture.
  - The reaction is incubated to reach equilibrium.
  - Fluorescence polarization is measured using a suitable plate reader.
  - The IC<sub>50</sub> value is calculated by fitting the data to a dose-response curve, representing the concentration of **GSK-843** required to displace 50% of the tracer.[1]

This assay quantifies the enzymatic activity of RIPK3 and its inhibition by **GSK-843**.

- Principle: The assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is proportional to the kinase activity.
- Protocol:
  - Recombinant human RIPK3 is incubated with its substrate (e.g., a generic kinase substrate like myelin basic protein) and ATP in a reaction buffer.
  - Serial dilutions of GSK-843 are added to the reaction wells.



- The reaction is incubated for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 30°C).
- ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
- Luminescence is measured, and the IC<sub>50</sub> is calculated from the dose-response inhibition curve.[1]

### **Cell-Based Assays**

This assay assesses the ability of **GSK-843** to protect cells from a specific necroptotic stimulus.

- Principle: Cell viability is measured in human HT-29 cells treated with a combination of TNFα, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (zVAD-fmk, to block apoptosis), which specifically induces necroptosis.
- Protocol:
  - Human HT-29 cells are seeded in 96-well plates and allowed to adhere overnight.
  - Cells are pre-treated with increasing concentrations of GSK-843 for a specified duration (e.g., 1-2 hours).
  - $\circ$  Necroptosis is induced by adding a cocktail of TNF-α (e.g., 10 ng/mL), a Smac mimetic (e.g., 100 nM), and zVAD-fmk (e.g., 20  $\mu$ M).[1]
  - Cells are incubated for 18-24 hours.
  - Cell viability is assessed by measuring ATP levels using a commercial kit (e.g., CellTiter-Glo®).[1]
  - The EC<sub>50</sub> value is determined from the dose-response curve.

This experiment demonstrates the **GSK-843**-induced formation of the pro-apoptotic complex.



 Principle: Immunoprecipitation is used to isolate RIPK3 and its associated proteins from cell lysates, which are then identified by Western blotting.

#### Protocol:

- Cells (e.g., MEFs or HT-29) are treated with a high concentration of GSK-843 (e.g., 10 μM) in the presence or absence of zVAD-fmk.
- Cells are harvested and lysed in a non-denaturing buffer containing protease and phosphatase inhibitors.
- The lysate is incubated with an antibody against RIPK3 (or another complex component)
   conjugated to magnetic or agarose beads.
- The beads are washed to remove non-specifically bound proteins.
- The immunoprecipitated protein complexes are eluted from the beads and separated by SDS-PAGE.
- Western blotting is performed using antibodies against the expected complex components:
   RIPK3, RIPK1, FADD, and Caspase-8. An increase in the association of these proteins is observed in GSK-843-treated cells.[1]

### **Experimental Workflow Visualization**

The following diagram outlines a typical workflow for evaluating a compound's effect on induced necroptosis.





Click to download full resolution via product page

Caption: Workflow for a cell-based necroptosis inhibition assay.

# **Selectivity Profile**

**GSK-843** demonstrates high selectivity for RIPK3. When screened against a panel of over 300 human protein kinases, it showed minimal cross-reactivity at a concentration of 1  $\mu$ M.[1] This specificity confirms that its cellular effects are primarily mediated through the on-target inhibition of RIPK3.

# **Summary**



**GSK-843** is a well-characterized, potent, and selective inhibitor of RIPK3 kinase. While it is an invaluable tool for studying the mechanisms of necroptosis in a laboratory setting, its therapeutic potential is hindered by the concentration-dependent induction of apoptosis. This dual activity underscores the complex role of RIPK3 in mediating distinct cell death pathways and highlights the challenges in developing safe and effective kinase inhibitors for inflammatory diseases. The detailed structural information and experimental protocols provided in this guide serve as a critical resource for researchers investigating regulated cell death and designing next-generation inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. RIP3 induces apoptosis independent of pro-necrotic kinase activity PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK'843 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. PDBe Connect Pages [ebi.ac.uk]
- 4. GSK843 (PD120107, BPKSNNJTKPIZKR-UHFFFAOYSA-N) [probes-drugs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. A Novel Class of RIP1/RIP3 Dual Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Understanding the structure and properties of GSK-843]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b560488#understanding-the-structure-and-properties-of-gsk-843]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com